- De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli, Biochemical Engineering Journal, 2021, 176, 108188

Cas no 72-89-9 (Coenzyme A, S-acetate)

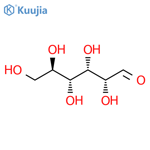

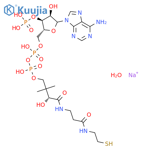

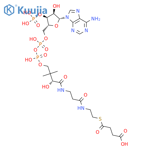

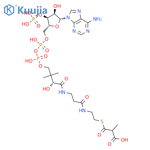

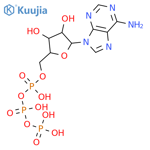

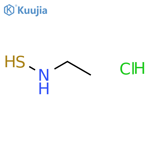

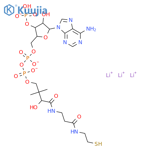

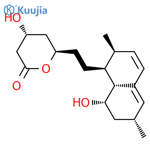

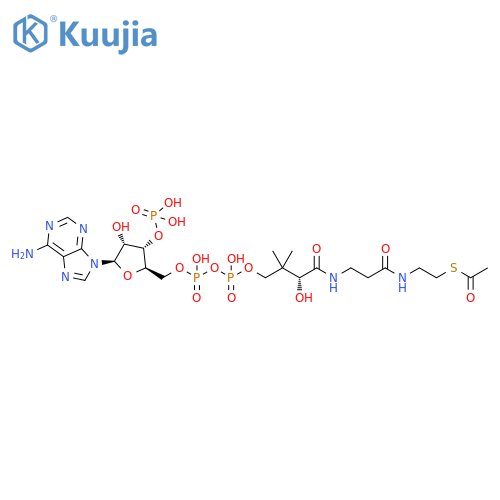

Coenzyme A, S-acetate structure

Coenzyme A, S-acetate 化学的及び物理的性質

名前と識別子

-

- Coenzyme A, S-acetate

- Acetyl coenzyme A

- ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE

- [14C]-Acetylcholine

- [14C]-Acetyl-Coenzyme A

- [3H]-A

- Acetyl choline ion

- acetylcholine

- acetylcholine cation

- Acetylcholinum

- Acetyl-CoA,Tri-Na

- Acetyl-Coenzyme A

- acetylocholine

- Ach

- Azetylcholin

- Choline acetate (ester)

- trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate

- S-Acetyl coenzyme A

- Acetyl coenzyme A

- Acetyl CoA

- S-acetylcoenzym A

- acetyl-S-Coenzyme A

- S-Acetylcoenzyme A

- ac-CoA

- acetylcoenzyme-A

- 66874-07-5

- UNII-76Q83YLO3O

- LMFA07050281

- 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;

- S-acetyl CoA

- acetylCoA

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate

- C00024

- ACO

- MOLI001840

- HY-114293

- AKOS025311419

- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- ac-S-CoA

- S-acetate CoA

- CHEMBL1230809

- D01AWE

- SCHEMBL6086

- DTXSID30992686

- ZSLZBFCDCINBPY-ZSJPKINUSA-N

- S-Acetyl coenzyme A

- S-acetate Coenzyme A

- S-acetyl-CoA

- BDBM50541870

- Q715317

- S-acetyl-coenzyme A

- C23-H38-N7-O17-P3-S

- acetyl coenzyme-A

- ac-Coenzyme A

- 72-89-9

- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt

- acetyl-CoA

- 76Q83YLO3O

- acetyl-S-CoA

- 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy

- CHEBI:15351

- acetyl coenzyme *a

- GTPL3038

- AcCoA

- l]-

- BDBM213238

- CS-0081944

- EINECS 200-790-9

- ac-S-Coenzyme A

- C23H38N7O17P3S

- MeSH ID: D000105

- S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)

- NS00016933

- acetyl-CoA tetraanion

- acetyl-coenzyme A(4-)

- AcCoA(4-)

- DB-074639

-

- インチ: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1

- InChIKey: ZSLZBFCDCINBPY-ZSJPKINUSA-N

- ほほえんだ: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N

計算された属性

- せいみつぶんしりょう: 809.12600

- どういたいしつりょう: 809.126

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 22

- 重原子数: 51

- 回転可能化学結合数: 20

- 複雑さ: 1380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 389Ų

- 疎水性パラメータ計算基準値(XlogP): _5.6

じっけんとくせい

- 密度みつど: 1.903

- 屈折率: 1.718

- PSA: 425.34000

- LogP: 0.94640

Coenzyme A, S-acetate 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

はんのうじょうけん

1.1R:

2.12 min, rt

3.1C:9027-46-7

2.12 min, rt

3.1C:9027-46-7

リファレンス

- LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240

ごうせいかいろ 3

はんのうじょうけん

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

リファレンス

- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

はんのうじょうけん

1.1S:THF, 24 h, rt

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 6 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 6 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

リファレンス

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

リファレンス

- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

ごうせいかいろ 10

はんのうじょうけん

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

リファレンス

- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

はんのうじょうけん

1.1R:D-Glucose, S:H2O, 28 h

リファレンス

- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284

ごうせいかいろ 15

はんのうじょうけん

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

リファレンス

- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159

ごうせいかいろ 16

はんのうじょうけん

1.1C:1H-Imidazole, S:H2O, 10 min, rt

リファレンス

- A simple and efficient method to prepare thio-esters in aqueous solutions, Tetrahedron Letters, 2005, 46(25), 4307-4310

ごうせいかいろ 17

ごうせいかいろ 18

Coenzyme A, S-acetate Raw materials

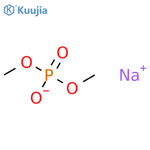

- Sodium acetate

- Coenzyme A, S-(hydrogen propanedioate)

- D(+)-Glucose

- trans-Hex-2-enoic acid

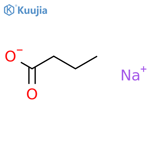

- Sodium butyrate

- Adenosine 5'-Triphosphate

- 2,3-Pentanedione,4,5-dihydroxy-, (4S)-

- Coenzyme A sodium salt hydrate

- Cysteamine hydrochloride

- Coenzyme A

- Dimethyl Phosphate Sodium Salt

- Coenzyme A Trilithium Salt

- Coenzyme A, S-(3-oxobutanoate)

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

- 5'-Adenylic acid,monoanhydride with acetic acid (6CI,8CI,9CI)

Coenzyme A, S-acetate Preparation Products

- Dihydromonacolin L (86827-77-2)

- 2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)- (79394-47-1)

- 2-Propanone,1-hydroxy-3-(phosphonooxy)- (57-04-5)

- Adenosine monophosphate (61-19-8)

- Coenzyme A, S-(hydrogen butanedioate) (604-98-8)

- Coenzyme A, S-butanoate (2140-48-9)

- Monacolin J (79952-42-4)

- Coenzyme A, S-acetate (72-89-9)

- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)

- Coenzyme A, S-(hydrogen 2-methylpropanedioate) (1264-45-5)

- 1-Butanol (71-36-3)

Coenzyme A, S-acetate 関連文献

-

Linlin Wang,Kuan Chen,Zilong Wang,Yang Yi,Meng Zhang,Aobulikasimu Hasan,Yi Kuang,Sharpkate Shaker,Rong Yu,Haotian Wang,Haiyang Liu,Min Ye,Xue Qiao Org. Biomol. Chem. 2021 19 7186

-

Xiaofei Zhu,Tiejun Li,Xiang Gu,Sixue Zhang,Yi Liu,Yu Wang,Xiangshi Tan Metallomics 2013 5 551

-

Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812

-

Wenhui Ji,Xiao Tang,Wei Du,Yao Lu,Nanxiang Wang,Qiong Wu,Wei Wei,Jie Liu,Haidong Yu,Bo Ma,Lin Li,Wei Huang Chem. Soc. Rev. 2022 51 71

-

Isabel M. P. L. V. O. Ferreira,Margarida A. Ferreira Analyst 1997 122 1539

-

Nishu Goyal,Hanifah Widiastuti,I. A. Karimi,Zhi Zhou Mol. BioSyst. 2014 10 1043

-

Wanrong Dong,Xiuling Ji,Yuhong Huang,Yaju Xue,Boxia Guo,Dongbo Cai,Shouwen Chen,Suojiang Zhang Green Chem. 2023 25 9069

-

8. Leaving group effects in thiolester hydrolysis. Part 2. On the possibility of an elimination–addition (keten) mediated pathway in S-acetylcoenzyme a basic hydrolysis and acetyl transferKenneth T. Douglas,Norbert F. Yaggi,Cynthia M. Mervis J. Chem. Soc. Perkin Trans. 2 1981 171

-

Guangcai Ma,Na Cheng,Hao Su,Yongjun Liu RSC Adv. 2015 5 7781

-

Barbara Rohm,Annett Riedel,Jakob P. Ley,Sabine Widder,Gerhard E. Krammer,Veronika Somoza Food Funct. 2015 6 172

72-89-9 (Coenzyme A, S-acetate) 関連製品

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 1264-52-4(Octanoyl Coenzyme A)

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)

- 1214334-70-9(5-bromo-6-methoxy-pyridine-2-carboxylic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬